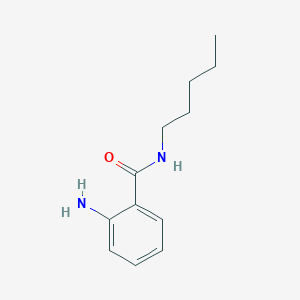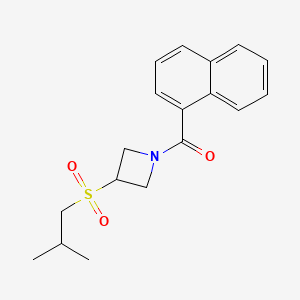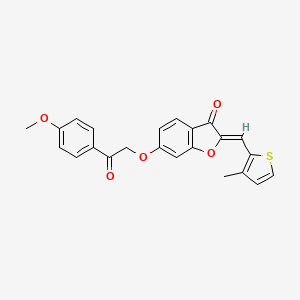![molecular formula C23H22FN5O2S B2357459 2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 894920-92-4](/img/structure/B2357459.png)
2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound could potentially be part of a series of novel triazole-pyrimidine-based compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Unfortunately, the specific molecular structure details for this compound are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
Compounds with similar structural frameworks, such as pyrazolo[1,5-a]pyrimidineacetamides and pyrazolo[3,4-d]pyrimidines, have been synthesized and investigated for various applications. These compounds are notable for their potential in developing new therapeutic agents due to their unique structural properties. The synthesis processes often involve multi-step reactions, including condensation, cyclization, and functional group transformations, demonstrating the versatility and adaptability of these chemical frameworks in medicinal chemistry research (Dollé et al., 2008).
Anticancer Activity
Derivatives of pyrazolo[4,3-d]pyrimidin, such as certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide compounds, have been explored for their anticancer properties. These compounds have shown cytotoxic activity against a range of cancer cell lines, indicating their potential as lead compounds for the development of new anticancer therapies (Al-Sanea et al., 2020).
Antioxidant and Anti-Inflammatory Properties
The coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities. These studies reveal significant antioxidant properties, which are crucial in combating oxidative stress-related diseases, including inflammation and cancer. The antioxidant activity is assessed through various in vitro assays, highlighting the therapeutic potential of these compounds (Chkirate et al., 2019).
Neuroinflammation Imaging
Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated as ligands for the translocator protein (18 kDa), which is recognized as a biomarker for neuroinflammatory processes. These studies are particularly relevant for developing diagnostic tools and therapeutic agents targeting neuroinflammatory conditions. Radiolabeled compounds, such as those synthesized for positron emission tomography (PET) imaging, offer valuable insights into the in vivo behavior of these compounds and their potential applications in neurology (Damont et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2S/c1-3-28-13-19-21(27-28)22(31)29(12-16-10-8-15(2)9-11-16)23(26-19)32-14-20(30)25-18-7-5-4-6-17(18)24/h4-11,13H,3,12,14H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAPDQBSVVMYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)CC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2357379.png)
![N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2357380.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2357381.png)
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2357385.png)
![4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2357386.png)


![[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate](/img/structure/B2357392.png)
![4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2357393.png)


![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2357398.png)

